mTOR Selectivity Over PI3K: 8-Oxa-3-azabicyclo[3.2.1]octane vs Morpholine in Thienopyrimidine Kinase Inhibitors
In a head-to-head scaffold comparison using 2-arylthieno[3,2-d]pyrimidine cores, replacement of the morpholine group with an 8-oxa-3-azabicyclo[3.2.1]octane group converted dual PI3K/mTOR inhibitors into highly selective mTOR inhibitors. The optimized 2-(4-ureidophenyl)-thienopyrimidine bearing the 8-oxa-3-azabicyclo[3.2.1]octane moiety achieved mTOR IC50 <1 nM with >1000-fold selectivity over PI3Kα, whereas the parent morpholine series potently inhibited both enzymes without significant discrimination [1]. Cellular proliferation assay potency (IC50 <50 nM) was also reported for this scaffold [1].
| Evidence Dimension | Kinase selectivity (mTOR IC50 vs PI3Kα IC50) |
|---|---|
| Target Compound Data | mTOR IC50 <1 nM; PI3Kα IC50 >1000 nM; Selectivity >1000-fold |
| Comparator Or Baseline | Morpholine analog — dual PI3K/mTOR inhibitor without >1000-fold selectivity (PI3K IC50 also in low nM range) |
| Quantified Difference | Selectivity window expanded from near-equipotent (<10-fold) to >1000-fold in favor of mTOR |
| Conditions | Biochemical kinase assay (mTOR Millipore 14-770M); cellular proliferation assay; 2-arylthieno[3,2-d]pyrimidine chemotype |
Why This Matters
Procurement of intermediates bearing the 8-oxa-3-azabicyclo[3.2.1]octane scaffold directly enables synthesis of mTOR-selective inhibitors unattainable with morpholine-based building blocks, a critical differentiator for oncology and CNS drug discovery programs.
- [1] Verheijen JC, Yu K, Toral-Barza L, Hollander I, Zask A. Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabicyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K. Bioorg Med Chem Lett. 2010;20(1):375-379. DOI: 10.1016/j.bmcl.2009.10.075. View Source
